Benzothiazole-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Science:

- Wastewater treatment: Researchers are investigating the fate and behavior of BTSA in wastewater treatment plants. Studies have shown that BTSA is persistent in the environment and can be difficult to remove from wastewater using conventional treatment methods [].

Analytical Chemistry:

- Detection and analysis of other compounds: BTSA can be used as a complexation agent in analytical chemistry to improve the detection and analysis of other compounds. For example, BTSA has been used to complex with metal ions, which can then be more easily separated and analyzed [].

Material Science:

- Development of new materials: BTSA is being explored for its potential use in the development of new materials, such as ion conductors and sensors [].

Other potential applications:

BTSA is also being investigated for its potential use in various other scientific research applications, such as:

- Corrosion inhibition

- Fire retardancy

- Antimicrobial activity

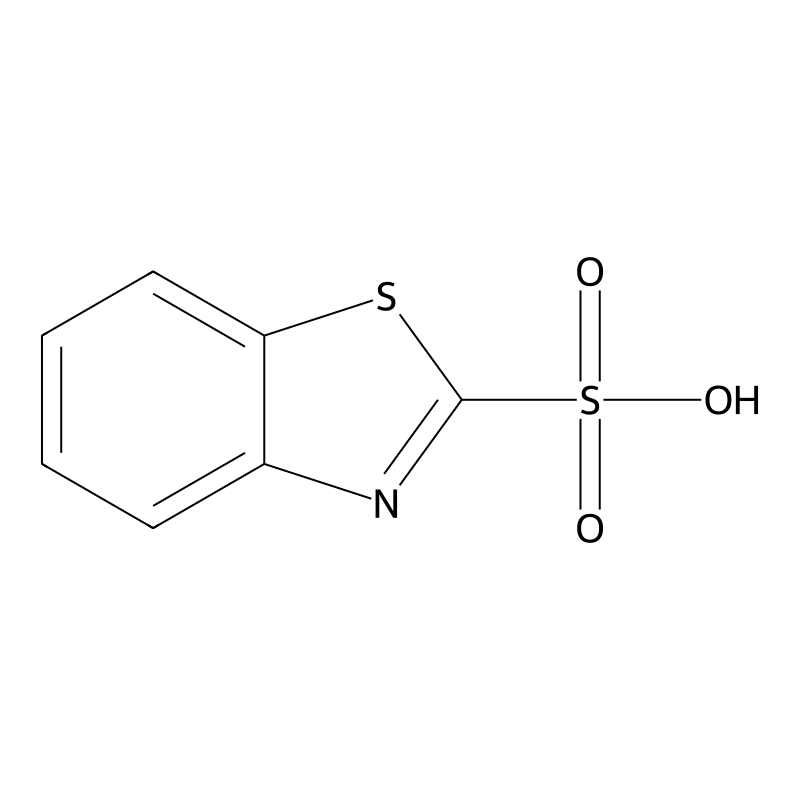

Benzothiazole-2-sulfonic acid is an organic compound characterized by a benzothiazole ring with a sulfonic acid group at the 2-position. Its chemical formula is , and it is known for its solubility in water due to the presence of the sulfonic acid group. This compound has garnered attention in various fields, including biochemistry and industrial chemistry, primarily because of its role as a transformation product in the production of rubber accelerators and its interaction with biological systems .

- Oxidation: The compound can be oxidized to form various sulfonic acid derivatives.

- Reduction: Reduction reactions can convert the sulfonic acid group into other functional groups.

- Substitution: The sulfonic acid group can be replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride serves as a reducing agent. The substitution reactions often involve halogenating agents or nucleophiles .

Benzothiazole-2-sulfonic acid exhibits significant biological activity, particularly in biochemical pathways related to sulfur and nitrogen metabolism. It interacts with enzymes such as sulfotransferases and sulfatases, influencing metabolic flux and affecting the levels of metabolites like sulfate and ammonia. Notably, it has been shown to inhibit certain sulfur-metabolizing enzymes, leading to the accumulation of sulfur-containing metabolites .

The synthesis of benzothiazole-2-sulfonic acid can be achieved through various methods:

- Direct Sulfonation: One common method involves the reaction of 2-aminobenzenethiol with sulfuric acid, resulting in the formation of the sulfonic acid group at the benzothiazole ring.

- Industrial Production: In industrial settings, this compound is often synthesized via the sulfonation of benzothiazole derivatives using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure high yield and purity .

Benzothiazole-2-sulfonic acid finds applications across multiple domains:

- Rubber Industry: It serves as a transformation product in the manufacture of rubber vulcanization accelerators.

- Biochemical Research: Its role in enzyme inhibition makes it useful in studying metabolic pathways involving sulfur compounds.

- Analytical Chemistry: It is utilized as a standard in environmental analysis due to its chemical stability .

Studies have demonstrated that benzothiazole-2-sulfonic acid interacts with various biomolecules. It forms stable complexes with enzymes through its sulfonic acid group, which can either inhibit or activate enzyme activity. This interaction is crucial for understanding its metabolic pathways and potential therapeutic applications .

Benzothiazole-2-sulfonic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Benzothiazole | Lacks the sulfonic acid group | Less soluble in water; different reactivity |

| 2-Mercaptobenzothiazole | Contains a thiol group | Different applications primarily in rubber industry |

| Benzoxazole | Substitutes an oxygen atom for sulfur | Different chemical properties due to structural change |

Benzothiazole-2-sulfonic acid's uniqueness lies in its sulfonic acid group, enhancing its water solubility and reactivity compared to its analogs .

Benzothiazole-2-sulfonic acid represents an important heterocyclic compound characterized by a benzene ring fused with a thiazole ring, bearing a sulfonic acid group at the 2-position of the thiazole moiety . The classical sulfonation approach remains the most common and direct method for synthesizing this compound, typically involving the reaction of benzothiazole with strong sulfonating agents [2].

The primary sulfonation pathway employs direct sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions . This electrophilic aromatic substitution reaction targets the 2-position of the benzothiazole ring due to its higher electron density and reactivity [3]. The reaction mechanism involves the formation of an electrophilic sulfur species that attacks the benzothiazole ring, followed by proton elimination to restore aromaticity [32].

Temperature control represents a critical parameter in the sulfonation process, with optimal conditions typically maintained between 40–60°C . At higher temperatures, side reactions and decomposition may occur, while lower temperatures result in incomplete conversion and reduced yields [32]. The reaction medium typically consists of excess sulfonating agent, which serves as both reactant and solvent in the process .

Another classical approach involves the sulfonation of 2-mercaptobenzothiazole (MBT), which can be subsequently oxidized to form benzothiazole-2-sulfonic acid [5]. This method is particularly relevant because MBT is widely used as a vulcanization accelerator in the rubber industry, making this pathway industrially significant [5] [11].

The reaction parameters for classical sulfonation approaches are summarized in Table 1:

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 40-60°C | Higher temperatures increase reaction rate but may reduce selectivity | Lower temperatures generally improve purity |

| Reaction Time | 4-8 hours | Longer times improve conversion but may lead to side products | Shorter times may leave unreacted starting materials |

| SO₃ Concentration | 65-70% | Higher concentrations increase reaction rate | Excess can lead to over-sulfonation |

| Solvent | Excess SO₃/H₂SO₄ | Facilitates heat dissipation | Affects product isolation |

The classical sulfonation approach typically yields benzothiazole-2-sulfonic acid with 70-85% efficiency on industrial scales, though laboratory preparations may achieve higher yields under more controlled conditions [3].

Condensation Reaction Pathways

Condensation reactions offer alternative synthetic routes to benzothiazole-2-sulfonic acid through the formation of the benzothiazole ring system followed by sulfonation or through direct incorporation of sulfur-containing functionalities [6]. These pathways often involve the reaction of ortho-substituted aromatic precursors with sulfur-containing reagents under various conditions [13].

One significant condensation pathway involves the reaction between o-aminothiophenol and 1,3-dicarbonyl compounds in the presence of protonic acid catalysts . This reaction proceeds through initial condensation to form a benzothiazole intermediate, which can be subsequently sulfonated to yield benzothiazole-2-sulfonic acid [15]. The reaction conditions typically employ benzoic acid (0.01–0.05 equivalents) as catalyst with toluene or 1,4-dioxane as solvent .

Another important condensation approach utilizes carboxylic acid-mediated cyclization, where polyphosphoric acid (PPA) promotes the cyclization of o-amidethiophenol derivatives into benzothiazole intermediates . For example, condensation with 4-acetylamino-3-hydroxybenzoic acid at 150°C yields 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole, which can be subsequently sulfonated to produce the target compound [13].

The condensation of 2-hydrazinobenzothiazole with various reagents such as ethyl chloroformate or diethyl oxalate represents another pathway that produces 1,2,4-triazolo- and 1,2,4-triazino-fused ketones of benzothiazoles [15]. These intermediates can be further functionalized to incorporate the sulfonic acid group at the desired position [15].

The mechanism of these condensation reactions typically involves:

- Initial nucleophilic attack by the amino or thiol group of the precursor

- Formation of an imine or thioamide intermediate

- Intramolecular cyclization to form the benzothiazole ring

- Subsequent sulfonation or other functionalization to introduce the sulfonic acid group [13] [26]

Condensation pathways generally offer more flexibility in terms of introducing various substituents on the benzothiazole ring but may require additional steps to incorporate the sulfonic acid functionality compared to direct sulfonation approaches [13] [15].

Green Chemistry Synthesis Strategies

The development of environmentally benign synthesis methods for benzothiazole-2-sulfonic acid has gained significant attention in recent years, aligning with the principles of green chemistry [14]. These approaches aim to reduce environmental impact while maintaining or improving reaction efficiency and product quality [18].

Solvent-free reaction conditions represent one of the most significant green chemistry innovations in the synthesis of benzothiazole derivatives [18]. For instance, the condensation of 2-aminothiophenol with various fatty acids under solvent-free conditions, with or without microwave irradiation, has been reported to afford corresponding 2-substituted benzothiazole derivatives in good to excellent yields [26]. These intermediates can be subsequently sulfonated to produce benzothiazole-2-sulfonic acid [18] [26].

Microwave-assisted synthesis has emerged as another important green chemistry approach, significantly reducing reaction times and energy consumption [18]. The rapid synthesis of 2-aryl-benzothiazoles by condensation of 2-aminothiophenol and diverse aryl aldehydes in the presence of biocatalysts under microwave irradiation demonstrates shorter reaction times with higher yields compared to conventional methods [18] [30].

The use of heterogeneous catalysts, particularly those derived from renewable resources, represents another sustainable approach [18]. For example, the synthesis of benzothiazole derivatives using rice husk-derived chemically activated carbon (RHCAC) as a catalyst in an aqueous medium at room temperature achieves high yields within short reaction times [31].

Electrochemical methods offer another green chemistry pathway for benzothiazole synthesis [14]. Electro-organic synthesis conducted in an undivided cell at room temperature using lithium perchlorate as a supporting electrolyte and a simple graphite-iron electrode combination has been reported for the generation of 2-substituted benzothiazoles [14]. This approach utilizes electricity instead of chemical oxidants, representing a more sustainable alternative [14].

The benefits of green chemistry approaches for benzothiazole-2-sulfonic acid synthesis include:

- Reduced waste generation and environmental impact

- Lower energy consumption

- Elimination or reduction of hazardous reagents

- Improved atom economy and reaction efficiency

- Potential for continuous flow processing [14] [18] [30]

A comparative analysis of conventional versus green chemistry approaches reveals that while traditional methods may offer higher throughput for industrial applications, green chemistry strategies often provide improved sustainability metrics and reduced environmental footprint [14] [18].

Industrial-Scale Production Techniques

Industrial production of benzothiazole-2-sulfonic acid requires robust, scalable processes that balance efficiency, cost-effectiveness, and product quality . The manufacturing techniques employed at industrial scale differ significantly from laboratory methods in terms of equipment, process control, and waste management [36].

The most common industrial approach involves direct sulfonation of benzothiazole using sulfur trioxide or oleum (fuming sulfuric acid containing dissolved SO₃) [36]. This process is typically conducted in specialized corrosion-resistant reactors equipped with efficient mixing and temperature control systems [36]. The industrial sulfonation process generally operates at temperatures between 40-60°C, with reaction times ranging from 4-8 hours to ensure complete conversion .

Continuous flow reactors have gained prominence in industrial production due to their advantages in heat transfer, mixing efficiency, and process control [36]. These systems allow for precise control of reaction parameters, resulting in more consistent product quality and higher throughput [36]. The Ballestra sulfonation process represents one such industrial technique, utilizing a thin film reactor design that maximizes mass transfer while minimizing side reactions [36].

For industrial-scale production, the sulfonation reaction is typically followed by neutralization with appropriate bases to form the corresponding salt, which may be more stable for handling and storage . The salt can be subsequently acidified to regenerate the free sulfonic acid form when required [12].

Alternative industrial pathways include the oxidation of 2-mercaptobenzothiazole (MBT), which is widely available as a rubber vulcanization accelerator [5]. This approach leverages existing industrial infrastructure for MBT production, potentially offering economic advantages in integrated manufacturing facilities [5] [11].

Key considerations for industrial-scale production include:

- Raw material sourcing and quality control

- Reactor design and materials of construction (corrosion resistance)

- Heat management and temperature control

- Mixing efficiency and mass transfer

- Waste treatment and environmental compliance

- Process safety and hazard management [36]

Industrial yields typically range from 70-85%, with production capacities varying from hundreds to thousands of metric tons annually depending on market demand . The economics of production are influenced by raw material costs, energy requirements, waste management expenses, and capital investment in specialized equipment [36].

Purification and Yield Optimization Challenges

The purification of benzothiazole-2-sulfonic acid presents significant challenges due to the presence of various impurities, including unreacted starting materials, side products, and inorganic contaminants [12]. Effective purification strategies are essential to achieve the desired product quality while maximizing overall yield [17].

Crystallization represents a primary purification technique for benzothiazole-2-sulfonic acid, typically involving the formation of a salt followed by acidification to regenerate the free acid [12]. The crystallization process must be carefully controlled in terms of temperature, pH, and solvent composition to maximize recovery while ensuring high purity [12] [17]. For instance, acidification with acetic acid to pH 4-7 has been reported to improve purity by minimizing side reactions during the purification process .

Filtration and washing steps are critical for removing insoluble impurities and residual inorganic salts [17]. The filtered crystals are typically washed with appropriate solvents maintained at temperatures between 40-120°C, with water washing being particularly important for removing residual acid [17]. The washing temperature must be carefully controlled to prevent dissolution of the product while effectively removing impurities [17].

Distillation or rectification techniques may be employed for further purification, particularly for removing volatile impurities [23]. Recent advancements in distillation technology, such as divided wall columns, have improved separation efficiency while reducing energy consumption [23]. The optimal pressure and temperature conditions for distillation typically range from 50-500 mbar and 120-240°C, respectively [23].

Adsorption methods using activated carbon, molecular sieves, silicon oxide, aluminum oxide, or zeolites provide additional purification options, particularly for removing colored impurities and trace contaminants [38]. The selection of adsorbent materials must consider pore size distribution to ensure selective removal of impurities without significant product loss [38].

Yield optimization strategies focus on several key areas:

- Reaction parameter optimization (temperature, concentration, catalyst loading)

- Minimizing side reactions through careful control of reaction conditions

- Efficient product recovery during isolation and purification steps

- Recycling of solvents and unreacted starting materials

- Process integration to minimize material transfers and associated losses [12] [17] [38]

A significant challenge in yield optimization involves balancing purity requirements with recovery efficiency [38]. Higher purity specifications often necessitate more aggressive purification conditions, which can lead to increased product losses [38]. This trade-off must be carefully managed based on the intended application of the final product [17] [38].

Table 2 summarizes common purification challenges and corresponding strategies:

| Challenge | Impact on Product | Optimization Strategy |

|---|---|---|

| Colored impurities | Aesthetic quality issues | Adsorption with activated carbon |

| Inorganic salts | Reduced purity, potential interference in applications | Multiple water washing steps |

| Unreacted starting materials | Reduced purity, potential side reactions | Optimized reaction conditions, selective crystallization |

| Isomeric impurities | Difficult separation, reduced product specificity | Selective crystallization, optimized reaction conditions |

| Acid/base residues | pH issues, potential catalyst for degradation | Controlled neutralization, thorough washing |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant